
N-benzyl-2-methylpropan-2-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-methylpropan-2-amine;hydrochloride is an organic compound with the molecular formula C11H18ClN. It is a hydrochloride salt of N-benzyl-2-methylpropan-2-amine, which is a derivative of benzylamine. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-methylpropan-2-amine;hydrochloride typically involves the reaction of benzylamine with 2-methylpropan-2-amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ether, and a drying agent like potassium hydroxide to remove any moisture. The product is then purified by fractional distillation under a nitrogen atmosphere to avoid reaction with carbon dioxide from the air .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then crystallized and dried to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-methylpropan-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield amine oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
N-benzyl-2-methylpropan-2-amine;hydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in studies involving amine metabolism and enzyme interactions.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of N-benzyl-2-methylpropan-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-benzyl-2-methylpropan-2-amine;hydrochloride include:
- N-benzyl-2-propen-1-amine hydrochloride
- N-benzyl-1-cyclohexylethanamine hydrochloride
- (2-amino-2-methylpropyl)dimethylamine dihydrochloride
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its benzyl group and tertiary amine functionality make it a versatile compound for various synthetic and research applications .
Properties
Molecular Formula |
C11H18ClN |
|---|---|
Molecular Weight |
199.72 g/mol |
IUPAC Name |
N-benzyl-2-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H17N.ClH/c1-11(2,3)12-9-10-7-5-4-6-8-10;/h4-8,12H,9H2,1-3H3;1H |
InChI Key |
YGVJSKQNZUYONI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC1=CC=CC=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


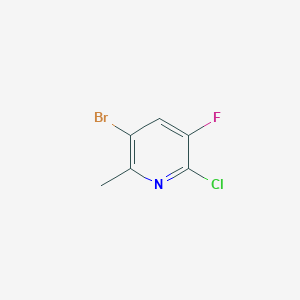
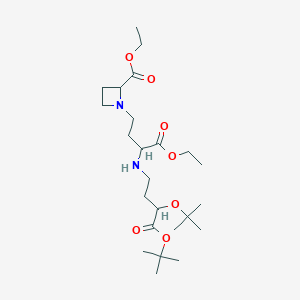
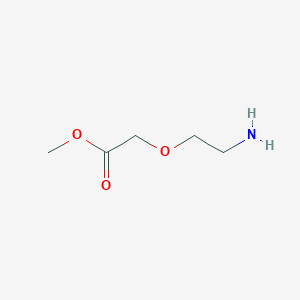
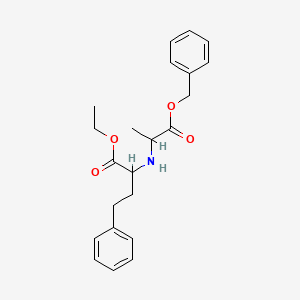
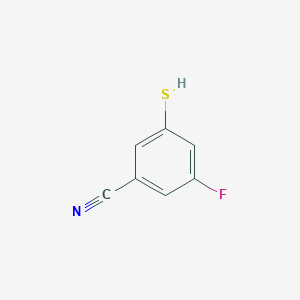
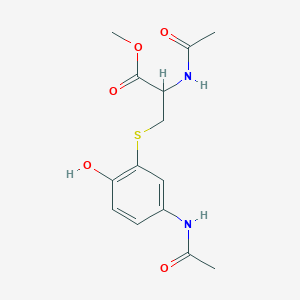
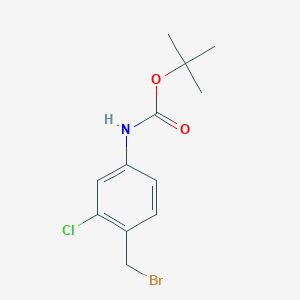
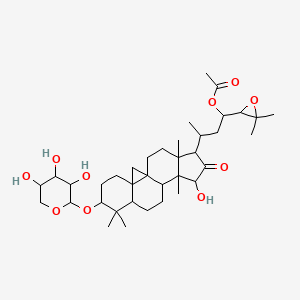
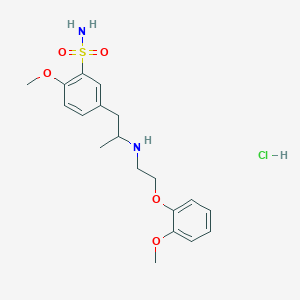
![2-[(1E,3Z)-3-Chloro-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3-pentadienyl]-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B12289254.png)

![3-Iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12289265.png)
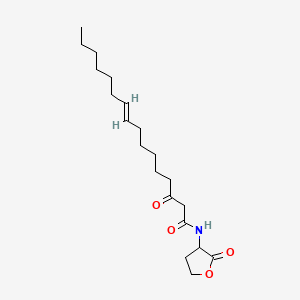
![5-[2-Amino-6-(1-hydroxypropan-2-yloxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12289269.png)
